1-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea
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Overview
Description
1-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a triazole ring, which is further linked to a methylthiourea moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea typically involves a multi-step process. One common method includes the following steps:
Formation of 3-fluorobenzyl azide: This is achieved by reacting 3-fluorobenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions.
Cycloaddition Reaction: The 3-fluorobenzyl azide is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargylamine to form 1-(3-fluorobenzyl)-1H-1,2,4-triazole.
Thiourea Formation: The final step involves the reaction of 1-(3-fluorobenzyl)-1H-1,2,4-triazole with methyl isothiocyanate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-fluorobenzyl)-1H-1,2,3-triazole
- 1-(3-fluorobenzyl)-1H-1,2,4-triazole
- 1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl)-3-ethylthiourea
Uniqueness
1-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylthiourea is unique due to the presence of both the fluorobenzyl and methylthiourea groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5S/c1-13-11(18)15-10-14-7-17(16-10)6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H2,13,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAGLCRQUKDSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=NN(C=N1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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